molecular formula C9H13N5O B1517375 5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105189-48-7

5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1517375
CAS No.: 1105189-48-7
M. Wt: 207.23 g/mol
InChI Key: PZAJUOTWFKOSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Basic Characteristics

The fundamental molecular identity of this compound is established through its precise chemical nomenclature and structural composition. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines, with the designation clearly indicating the positions of functional groups within the bicyclic framework. The nomenclature specifically identifies the amino group at position 5, the tert-butyl substituent at position 1, and the ketone functionality at position 4 of the pyrazolopyrimidine system. This systematic naming convention ensures unambiguous identification of the compound across scientific literature and commercial databases.

Properties

IUPAC Name

5-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-9(2,3)14-7-6(4-12-14)8(15)13(10)5-11-7/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAJUOTWFKOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142664
Record name 5-Amino-1-(1,1-dimethylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-48-7
Record name 5-Amino-1-(1,1-dimethylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(1,1-dimethylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1105189-48-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C9H13N5O. It features a pyrazolo-pyrimidine core structure that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H13N5O
Molecular Weight195.23 g/mol
CAS Number1105189-48-7

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted that certain synthesized compounds showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.02 µg/mL, outperforming the first-line antitubercular drug isoniazid .

Antitumor Activity

The compound has also been studied for its antitumor effects. A series of studies focused on its cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HEL). The IC50 values for some derivatives were reported to be as low as 1.00 µM, indicating strong cytotoxic potential with a selectivity index exceeding 25-fold against normal cells .

The biological activity of this compound is attributed to its ability to inhibit specific enzyme pathways and cellular processes:

  • Inhibition of Kinases : Certain derivatives have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Properties : The compound exhibits antioxidant capabilities that may contribute to its protective effects against oxidative stress in cells.
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways .

Study 1: Antimycobacterial Screening

In a significant study published in Pharmaceuticals, a novel pyrazolo derivative was synthesized and tested against Mycobacterium tuberculosis. The results demonstrated an MIC of 0.02 µg/mL, highlighting the compound's potential as a lead for developing new antitubercular agents .

Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative activity of various pyrazolo derivatives against breast cancer cell lines. The study found that specific modifications in the chemical structure led to enhanced cytotoxicity with IC50 values ranging from 0.59 µM to 2.40 µM across different cell lines .

CompoundCell LineIC50 (µM)
Derivative AMDA-MB-2311.00
Derivative BHL600.95
Derivative CK5621.05

Scientific Research Applications

Medicinal Chemistry Applications

1. PDE Inhibition

One of the primary applications of 5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways in cells. The compound has been investigated for its ability to inhibit PDE1, which is implicated in several cardiovascular and neurological disorders.

In a patent application (US11104680B2), the compound was highlighted for its potential use in treating conditions such as heart failure and cognitive dysfunctions by modulating cyclic nucleotide levels in the body .

2. Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidinones exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. The structural characteristics of this compound make it a candidate for further development as an anticancer agent.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of pyrazolo[3,4-d]pyrimidinones, including this compound. The results suggested that this compound could protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Study AspectDetails
Objective Evaluate neuroprotective effects
Methodology In vitro assays on neuronal cell lines
Findings Reduced cell death under oxidative stress conditions
Implications Potential use in treating neurodegenerative diseases

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Researchers are focusing on developing efficient synthetic routes to produce this compound at scale for pharmaceutical applications.

Chemical Reactions Analysis

Alkylation Reactions

The 5-amino group undergoes alkylation with alkyl halides under phase-transfer catalysis. For example:

  • Reaction with methyl iodide : Produces 5-(methylamino)-1-tert-butyl derivatives in DMF at room temperature (yield: 72–85%) .

  • Reaction with propargyl bromide : Forms 5-(propargylamino) derivatives, enabling further click chemistry modifications .

Table 1: Alkylation Reactions

ReagentConditionsProductYield (%)Source
Methyl iodideDMF, RT, 12 h5-(N-methylamino) derivative85
Propargyl bromideDMF, RT, 24 h5-(propargylamino) derivative72

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides:

  • Acetylation : Treatment with acetic anhydride in pyridine yields 5-acetamido derivatives .

  • Aroylation : Benzoyl chloride forms 5-benzamido derivatives under reflux conditions (toluene, 80°C, 6 h).

Mechanistic Insight : POCl₃ acts as both a chlorinating agent and catalyst, facilitating in situ generation of acyl chlorides from carboxylic acids .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • With aldehydes and CH-acids : Reacts with aryl aldehydes and β-diketones to form pyrazolo[3,4-b]pyridines via tandem Knoevenagel-Michael cyclization (DMF, 100°C) .

  • Trifluoromethyl-β-diketones : Yield regioisomeric pyrazolo[3,4-d]pyrimidines depending on steric effects (Figure 1) .

Hydrolysis and Ring-Opening

The 4-keto group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the pyrimidinone ring, yielding 5-amino-1-tert-butyl-pyrazole-4-carboxamide.

  • Basic hydrolysis : NaOH (10%) at 60°C generates pyrazole-4-carboxylic acid derivatives.

Oxidation and Functionalization

  • POCl₃-mediated oxidation : Converts the 5-amino group to a nitroso intermediate, enabling subsequent cyclization with enolizable ketones .

  • Nitrosation : Sodium nitrite in acetic acid oxidizes the amino group, forming diazonium salts for coupling reactions .

Comparison with Similar Compounds

Chemical Profile :

  • Molecular Formula : C₉H₁₃N₅O
  • Molecular Weight : 207.23 g/mol
  • CAS No.: 1105189-48-7
  • Structure: Features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and an amino group at position 5 .

The compound is listed as a building block by suppliers like CymitQuimica but is currently discontinued .

Potential Applications: As a pyrazolo[3,4-d]pyrimidin-4-one derivative, it shares structural similarities with bioactive compounds targeting kinases, inflammatory pathways, and microbial agents .

Comparative Analysis with Analogues

Structural and Functional Group Comparisons

Key Substituents and Their Impact :

Compound Name Substituents (Positions) Key Functional Features Biological Activity
Target Compound 1-tert-butyl, 5-amino Enhanced lipophilicity (log P ~2.1*) Underexplored; potential kinase/Src inhibition
Allopurinol 1-H, 5-H Minimal lipophilicity Gout treatment (Xanthine oxidase inhibitor)
Compound 8IIId () 1-phenyl, 5-(2-chloroethyl), 6-pyridinyl High electrophilicity Antifungal (EC₅₀ = 1.93 mg/L)
Compound 11e () 1-phenyl, 5-(arylthiazole), 6-methyl High log P (~4.5) Anti-inflammatory (comparable to indomethacin)
SI388 () 1-(2-hydroxy-2-phenylethyl), 6-ethyl Balanced hydrophilicity/lipophilicity Src kinase inhibition

*Estimated log P based on molecular structure.

Structural Insights :

  • Dihedral Angles : Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit dihedral angles between 5.72° and 28.96°, influencing conformational stability and target binding. The tert-butyl group in the target compound may restrict rotational freedom, enhancing selectivity .
  • Amino Group: The 5-amino substituent likely participates in hydrogen bonding, a feature critical for interactions with enzymatic active sites (e.g., kinases, Mpro) .

Antifungal Activity :

  • Compound 8IIId (EC₅₀ = 1.93 mg/L) outperforms boscalid (EC₅₀ = 6.71 mg/L) against Valsa mali, attributed to its chloroethyl and pyridinyl groups enhancing membrane penetration . The target compound’s tert-butyl group may similarly improve bioavailability but requires validation.

Anti-Inflammatory Activity :

  • Derivatives like 11e (EC₅₀ ~ indomethacin) demonstrate that arylthiazole substituents at position 5 enhance activity while minimizing ulcerogenicity. The target compound’s amino group may offer similar advantages but with reduced steric hindrance .

Kinase Inhibition :

  • SI388 (Src inhibitor) highlights the role of hydroxyethyl and ethyl groups in optimizing kinase binding. The target compound’s tert-butyl group could mimic these effects by occupying hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Allopurinol Compound 8IIId Compound 11e
Molecular Weight 207.23 136.11 ~400* ~550*
log P ~2.1 -0.5 ~3.5 ~4.5
Solubility Moderate High Low Low
Toxicity Risks Not reported Low Moderate** Low

Estimated based on substituents. *Compound 8IIId’s chloroethyl group may pose mutagenic risks, as seen in similar chlorinated analogues .

Preparation Methods

Alkylation of Pyrazolopyrimidin-4-ol Precursors

  • Starting with 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, alkylation is performed using tert-butyl bromide or iodide.
  • The reaction is catalyzed by a liquid–solid phase transfer catalyst.
  • The reaction proceeds at ambient temperature in DMF, providing good yields of the N-tert-butyl substituted product.
  • This method is advantageous due to mild conditions and high regioselectivity for N-1 substitution.

Amination at the 5-Position

  • The 5-amino group can be introduced by nucleophilic substitution or reductive amination strategies depending on the precursor.
  • In some cases, direct amination is achieved by treatment with ammonia or amine sources under controlled conditions.
  • This step is critical for generating the biologically active 5-amino substituent.

Cyclization Strategies

  • The pyrazolo[3,4-d]pyrimidinone ring system is often constructed by cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds or related intermediates.
  • Reaction conditions typically involve heating in polar solvents or acidic/basic media to promote ring closure.

Characterization and Structural Confirmation

  • The synthesized compounds, including this compound, are characterized by NMR spectroscopy and X-ray crystallography.
  • Crystallographic data confirm the nearly planar structure of the pyrazolopyrimidine core with slight deviations depending on substitution patterns.
  • Hydrogen bonding and molecular packing are analyzed to understand intermolecular interactions.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Alkylation (N-1) tert-butyl bromide, phase transfer catalyst DMF Room temp 70-85 High regioselectivity for N-1 alkylation
Amination (C-5) Ammonia or amine source Variable Mild heating 60-75 Direct amination or substitution
Cyclization Hydrazine derivative + β-dicarbonyl Polar solvent (e.g., ethanol) Reflux 65-80 Ring closure to form pyrazolopyrimidinone

Research Findings and Optimization

  • The use of liquid–solid phase transfer catalysis significantly improves alkylation efficiency and selectivity under mild conditions.
  • Density Functional Theory (DFT) calculations support the stability and planarity of the synthesized compounds, which is important for their biological activity.
  • Hirshfeld surface analysis and 2D fingerprint plots provide insight into molecular interactions, which may influence crystallinity and solubility.
  • The preparation methods have been optimized to balance yield, purity, and scalability, making them suitable for further biological evaluation.

Q & A

Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can structural modifications be introduced?

The core pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclization reactions. A two-step approach involves:

Condensation of substituted hydrazines with cyanoacetate derivatives in alcohol solvents (e.g., isopropyl alcohol) using triethylamine as a base .

Cyclization of intermediates in formamide or dimethylformamide (DMF) under reflux (140–150°C for 5–8 hours) to form the fused heterocycle .
For substituent modifications (e.g., tert-butyl groups), alkylation or nucleophilic substitution is performed post-cyclization. Sodium bicarbonate in DMF facilitates N-alkylation at 70°C for 2 hours .

Q. How is structural characterization of pyrazolo[3,4-d]pyrimidin-4-one derivatives validated?

  • 1H NMR : Protons on the pyrazole and pyrimidine rings appear as distinct singlets or doublets in δ 7.5–8.5 ppm .
  • ESI-MS : Molecular ion peaks confirm the molecular weight (e.g., [M+H]+ for C12H14N5O at m/z 244.2) .
  • X-ray crystallography : Resolves bond angles and confirms regiochemistry (e.g., anti-tumor derivatives in ) .

Q. What in vitro assays are used to evaluate biological activity?

  • Phosphodiesterase (PDE) inhibition : PDE5/PDE9A inhibition is measured via fluorescence-based assays using purified enzymes (IC50 values reported in nM ranges) .
  • Antifungal activity : Mycelial growth inhibition (EC50) against pathogens like Valsa mali is tested using agar dilution methods .

Advanced Research Questions

Q. How can substituent optimization improve target selectivity (e.g., PDE9A vs. PDE5)?

  • Structure-based drug design (SBDD) : Co-crystallization with PDE9A identifies key interactions (e.g., the tert-butyl group in PF-04447943 occupies a hydrophobic pocket, enhancing selectivity over PDE5) .
  • Parallel synthesis : Libraries with varied N1 and C6 substituents (e.g., tetrahydro-2H-pyran-4-yl) are screened to balance potency and selectivity .

Q. What strategies address low solubility or bioavailability in preclinical studies?

  • Salt formation : Hydrochloride salts improve water solubility (e.g., allopurinol recrystallization with NaOH) .
  • Prodrug design : Phosphate esters (e.g., 5'-phosphorylated ribose derivatives) enhance membrane permeability .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Metabolic stability assays : Liver microsome studies identify rapid clearance (e.g., cytochrome P450-mediated oxidation of tert-butyl groups) .
  • Pharmacokinetic profiling : Rodent studies with PF-04447943 show CNS penetration correlates with synaptic plasticity enhancement, validating target engagement .

Q. What computational methods predict off-target effects or toxicity?

  • Molecular docking : Pyrazolo[3,4-d]pyrimidin-4-one derivatives are docked into off-target kinases (e.g., M-Pro of SARS-CoV-2) to assess binding affinity .
  • ADMET prediction : Tools like SwissADME evaluate mutagenicity and hepatotoxicity risks (e.g., chlorine substituents in HS38 increase irritation potential) .

Q. How are mechanistic studies designed for antifungal derivatives?

  • Cell membrane integrity assays : Propidium iodide staining quantifies membrane permeability changes in Valsa mali treated with 8Vc (EC50 = 0.22 mg/L) .
  • SEM imaging : Reveals mycelial deformation (e.g., vacuolization and hyphal collapse) post-treatment .

Key Notes

  • Avoid abbreviations for chemical names (e.g., "PF-04447943" instead of "PF").
  • Cross-validate synthesis protocols with toxicity assays (e.g., RTECS data in ).
  • Prioritize derivatives with >90% purity (HPLC-validated) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.